1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole
Overview
Description
1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole is a chemical compound characterized by the presence of a tert-butyl group and a methylsulfonyl group attached to a tetrazole ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .
Mode of Action
They form salts with strong acids and addition complexes with Lewis acids .
Biochemical Pathways
The tert-butyl group, part of the 1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole molecule, is involved in various chemical transformations, including its relevance in nature and its implication in biosynthetic and biodegradation pathways . Tertiary butyl esters, which may be related to the compound , find large applications in synthetic organic chemistry .
Pharmacokinetics
For instance, they can generate acid chloride intermediates in situ, which are subsequently used in reactions with a variety of alcohols and amines to afford the corresponding esters and amides .
Result of Action
The tert-butyl group is known for its unique reactivity pattern, which is highlighted by summarising characteristic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole typically involves the reaction of tert-butylamine with methylsulfonyl chloride in the presence of a base, followed by cyclization with sodium azide. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of tert-butyl and methylsulfonyl groups into the tetrazole ring, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole: Unique due to the presence of both tert-butyl and methylsulfonyl groups.
tert-Butyl Esters: Commonly used in organic synthesis for protection and deprotection reactions.
tert-Butanesulfinamide: Widely used as a chiral auxiliary in asymmetric synthesis.
Uniqueness
This compound stands out due to its dual functional groups, which provide unique reactivity and versatility in various chemical transformations. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-tert-butyl-5-methylsulfonyltetrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2S/c1-6(2,3)10-5(7-8-9-10)13(4,11)12/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLQXNNDLDVDFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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